6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Description

BenchChem offers high-quality 6-(2,2-Dimethyl-propionylamino)-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,2-Dimethyl-propionylamino)-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-5-4-7(6-12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCYRUYZQOXLGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640086 |

Source

|

| Record name | 6-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898561-66-5 |

Source

|

| Record name | 6-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a valuable building block in medicinal chemistry and drug development. The primary synthetic pathway proceeds via the acylation of 6-aminonicotinic acid with pivaloyl chloride. This document outlines the chemical principles, a detailed experimental protocol, and the necessary analytical techniques for the successful synthesis and characterization of the target compound.

Introduction

6-(2,2-Dimethyl-propionylamino)-nicotinic acid, also known as 6-(pivaloylamino)nicotinic acid, is a substituted pyridine carboxylic acid derivative. Its structural motif, featuring a pivaloyl group attached to the amino function of nicotinic acid, makes it a key intermediate in the synthesis of various biologically active molecules. The bulky tert-butyl group of the pivaloyl moiety can impart unique pharmacological properties, such as increased metabolic stability or altered receptor binding affinity. This guide details a robust and reproducible synthetic route to this important compound.

Core Synthetic Pathway: Acylation of 6-Aminonicotinic Acid

The most direct and efficient method for the synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid is the N-acylation of 6-aminonicotinic acid with pivaloyl chloride. This reaction is a classic example of a nucleophilic acyl substitution.

Mechanistic Rationale

The synthesis hinges on the nucleophilic attack of the amino group of 6-aminonicotinic acid on the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of solvent is critical to ensure the solubility of the starting materials and to facilitate the reaction.

A visual representation of the synthesis pathway is provided below:

Figure 1: Synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid.

Detailed Experimental Protocol

This protocol is based on established procedures for the acylation of aminopyridines and is optimized for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Aminonicotinic acid | 3167-49-5 | C₆H₆N₂O₂ | 138.12 |

| Pivaloyl chloride | 3282-30-2 | C₅H₉ClO | 120.58 |

| Pyridine (anhydrous) | 110-86-1 | C₅H₅N | 79.10 |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Hydrochloric acid (1 M) | 7647-01-0 | HCl | 36.46 |

| Deionized water | 7732-18-5 | H₂O | 18.02 |

| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 6-aminonicotinic acid (5.0 g, 36.2 mmol) in anhydrous pyridine (50 mL). Stir the suspension under a nitrogen atmosphere.

-

Addition of Pivaloyl Chloride: Cool the suspension to 0 °C in an ice bath. Add pivaloyl chloride (5.24 g, 43.4 mmol, 1.2 equivalents) dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).

-

Workup:

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid. A precipitate will form.

-

Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold deionized water (3 x 50 mL).

-

-

Purification:

-

Dry the crude product in a vacuum oven at 50 °C.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

-

A visual workflow of the experimental procedure is presented below:

Figure 2: Experimental workflow for the synthesis of the target compound.

Characterization and Analytical Data

The identity and purity of the synthesized 6-(2,2-Dimethyl-propionylamino)-nicotinic acid should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.0 (s, 1H, COOH), ~10.0 (s, 1H, NH), ~8.8 (d, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), 1.25 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected peaks for aromatic carbons, carbonyl carbons (amide and carboxylic acid), and the tert-butyl group carbons. |

| FT-IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~3200 (N-H stretch), ~1700 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of amide), ~1600, 1580 (C=C and C=N aromatic stretching) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₁H₁₄N₂O₃: 223.11, found: ~223.1 |

| Melting Point | Expected to be a high-melting solid. |

| Purity (HPLC) | ≥98% |

Safety and Handling

-

Pivaloyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood.

-

Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

-

The starting material, 6-aminonicotinic acid , is a solid and should be handled with standard laboratory precautions.

Conclusion

The synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid via the acylation of 6-aminonicotinic acid with pivaloyl chloride is a reliable and straightforward method. This guide provides a comprehensive framework for its successful preparation and characterization, enabling researchers to access this valuable intermediate for further applications in drug discovery and development.

References

An In-depth Technical Guide to 6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS Number: 898561-66-5)

This technical guide provides a comprehensive overview of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a nicotinic acid derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a proposed synthesis pathway, its presumed mechanism of action, and the analytical methodologies required for its characterization.

Introduction and Chemical Identity

6-(2,2-Dimethyl-propionylamino)-nicotinic acid, also known by its IUPAC name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid, is a derivative of nicotinic acid (Niacin or Vitamin B3). The introduction of a pivaloyl (2,2-dimethyl-propionyl) group to the amino substituent at the 6-position of the nicotinic acid core is anticipated to modulate its physicochemical properties and biological activity. This modification may influence its solubility, metabolic stability, and interaction with its biological targets.[1]

The core structure, nicotinic acid, is a well-established therapeutic agent for treating dyslipidemia.[2] Its clinical utility, however, can be limited by side effects such as cutaneous flushing.[2] The derivatization of nicotinic acid is a common strategy to improve its therapeutic index.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 898561-66-5 |

| IUPAC Name | 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |

| Molecular Formula | C11H14N2O3 |

| Molecular Weight | 222.24 g/mol |

| Canonical SMILES | CC(C)(C)C(=O)NC1=NC=C(C=C1)C(=O)O |

| InChI Key | NNNXXHZAZGFYBU-UHFFFAOYSA-N |

Proposed Synthesis Pathway

The proposed reaction scheme is as follows:

Caption: Proposed synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid.

Experimental Protocol (Hypothetical)

This protocol is a well-established method for amide synthesis and is expected to be effective for the target molecule.

-

Dissolution of Starting Material: In a clean, dry round-bottom flask, suspend 6-aminonicotinic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Addition of Base: Add a non-nucleophilic base, for example, triethylamine (2.1 eq), to the suspension and stir at room temperature.

-

Acylation: Slowly add pivaloyl chloride (1.0 eq) dropwise to the reaction mixture. The reaction is exothermic, and cooling in an ice bath may be necessary to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 6-(2,2-Dimethyl-propionylamino)-nicotinic acid.

Presumed Mechanism of Action: Targeting the GPR109A Receptor

Nicotinic acid exerts its therapeutic effects, particularly its anti-lipolytic action, through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[2] It is highly probable that 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, as a derivative, also functions as an agonist for this receptor.

The activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to the inactivation of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides and the release of free fatty acids into the bloodstream.

Caption: Hypothesized GPR109A signaling pathway for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid.

The bulky pivaloyl group may alter the binding affinity and efficacy of the molecule at the GPR109A receptor compared to nicotinic acid. Structure-activity relationship (SAR) studies of other 6-substituted nicotinic acid derivatives could provide further insights into how this modification might influence receptor interaction.

Potential Applications in Research and Drug Development

Given its structural similarity to nicotinic acid, 6-(2,2-Dimethyl-propionylamino)-nicotinic acid is a promising candidate for research in several areas:

-

Dyslipidemia: As a potential GPR109A agonist, it could be investigated for its ability to lower LDL cholesterol and triglycerides while raising HDL cholesterol.

-

Inflammation: GPR109A is also expressed on immune cells, and its activation has been linked to anti-inflammatory effects.[3] This compound could be explored as a modulator of inflammatory pathways.

-

Neurodegenerative Diseases: Some studies suggest a neuroprotective role for nicotinic acid, making its derivatives interesting for research in conditions like Alzheimer's and Parkinson's disease.

Analytical and Quality Control Protocols

Ensuring the purity and identity of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid is crucial for its use in research. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound.

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | A suitable gradient from 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. The expected chemical shifts can be predicted based on the structure.

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the nine protons of the t-butyl group, aromatic protons of the pyridine ring, an amide proton, and a carboxylic acid proton.

-

¹³C NMR (100 MHz, DMSO-d₆): Expected signals would correspond to the carbons of the pyridine ring, the carboxylic acid, the amide carbonyl, and the t-butyl group.

Mass Spectrometry (MS)

LC-MS/MS can be used for confirmation of the molecular weight and for quantification in biological matrices.

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor ion (M+H)⁺ to a characteristic product ion |

| Instrumentation | Triple Quadrupole Mass Spectrometer |

Conclusion

6-(2,2-Dimethyl-propionylamino)-nicotinic acid is a nicotinic acid derivative with considerable potential for further investigation in the fields of medicinal chemistry and pharmacology. While specific biological data for this compound is not yet widely published, its structural features suggest it is a likely agonist of the GPR109A receptor. The proposed synthesis and analytical methods in this guide provide a solid foundation for researchers to produce and characterize this compound for further studies. Future research should focus on validating its synthesis, quantifying its biological activity, and exploring its pharmacokinetic and pharmacodynamic properties.

References

- Pike, N. B. (2005). The clinical significance of niacin.

- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26.

-

PubChem. Nicotinic acid. Available at: [Link]

-

Pavel Pazdera. (2015). Answer to "Can anyone help with the synthesis of a secondary amide from carboxylic acid?". ResearchGate. Available at: [Link]

- Lukas, A. (2015). GPR109A and Vascular Inflammation.

Sources

- 1. Dual GPR81/GPR109A agonist - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. US20100137236A1 - Compositions Comprising a GPR109 Ligand For Treating Disorders of the Digestive Tract and/or Cancer - Google Patents [patents.google.com]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Introduction

6-(2,2-Dimethyl-propionylamino)-nicotinic acid is a synthetic derivative of nicotinic acid (Niacin, Vitamin B3). While nicotinic acid is a well-established therapeutic agent, primarily known for its lipid-modifying properties, the pharmacological profile of many of its derivatives, including 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, remains largely unexplored. This technical guide synthesizes the available scientific literature on nicotinic acid derivatives and their molecular targets to propose a primary mechanism of action for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Based on its structural similarity to nicotinic acid, the central hypothesis of this guide is that 6-(2,2-Dimethyl-propionylamino)-nicotinic acid functions as an agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). The bulky 2,2-dimethylpropionylamino substituent at the 6-position of the nicotinic acid scaffold is anticipated to modulate the compound's affinity, potency, and potentially bias its signaling at this receptor.

The Primary Target: GPR109A Receptor

GPR109A is a G-protein coupled receptor belonging to the Gi family. It is expressed in various tissues, including adipocytes, immune cells (such as macrophages and neutrophils), keratinocytes, and the colonic epithelium.[1][2][3] The activation of GPR109A by its endogenous ligands, such as the ketone body β-hydroxybutyrate and the gut microbiota metabolite butyrate, or by pharmacological agonists like nicotinic acid, triggers a cascade of intracellular signaling events.[4][5]

Structural Rationale for GPR109A Agonism

The nicotinic acid moiety is a well-established pharmacophore for GPR109A activation. Structure-activity relationship (SAR) studies of various GPR109A agonists have demonstrated that the pyridinecarboxylic acid core is crucial for receptor binding and activation.[6][7] Modifications on the pyridine ring can significantly alter the pharmacological properties of the resulting compounds. The presence of the 2,2-dimethylpropionylamino group in 6-(2,2-Dimethyl-propionylamino)-nicotinic acid introduces a lipophilic and sterically bulky substituent. This modification is likely to influence the compound's interaction with the GPR109A binding pocket, potentially leading to altered potency, efficacy, or biased agonism compared to nicotinic acid.

Proposed Signaling Pathways

Upon agonist binding, GPR109A can initiate signaling through two primary pathways: the canonical G-protein dependent pathway and a non-canonical β-arrestin mediated pathway.

G-Protein Dependent Signaling

As a Gi-coupled receptor, the canonical signaling pathway for GPR109A involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This pathway is responsible for many of the well-characterized effects of nicotinic acid, including the inhibition of lipolysis in adipocytes.

Figure 1: Proposed G-protein dependent signaling pathway of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid via GPR109A.

β-Arrestin Mediated Signaling

Recent evidence suggests that GPR109A can also signal through a G-protein-independent pathway involving β-arrestins.[2] Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of distinct downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. Biased agonists may preferentially activate either the G-protein or the β-arrestin pathway, leading to distinct cellular responses.

Figure 2: Proposed β-arrestin mediated signaling pathway of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid.

Potential Therapeutic Implications

The activation of GPR109A has been implicated in a range of physiological and pathophysiological processes, suggesting potential therapeutic applications for its agonists.

Anti-Inflammatory Effects

GPR109A activation has been shown to exert anti-inflammatory effects in various contexts. In the colon, GPR109A signaling in macrophages and dendritic cells promotes an anti-inflammatory phenotype and induces the differentiation of regulatory T cells.[8][9] This suggests a potential role for GPR109A agonists in the treatment of inflammatory bowel disease. In retinal pigment epithelial cells, GPR109A activation inhibits the production of pro-inflammatory cytokines.

Anticancer Activity

The role of GPR109A in cancer is context-dependent. In colon and breast cancer, GPR109A has been proposed to act as a tumor suppressor.[1][4][10] Its activation can induce apoptosis in cancer cells and suppress tumor growth.[4][10] Conversely, in some other cancers, GPR109A may have a pro-tumorigenic role. Therefore, the effect of a GPR109A agonist on cancer would likely depend on the specific cancer type and its GPR109A expression profile.

Experimental Validation of the Proposed Mechanism of Action

To investigate the hypothesized mechanism of action of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a series of in vitro and cell-based assays can be employed.

Experimental Workflow

Figure 3: A tiered experimental workflow to validate the mechanism of action.

Detailed Experimental Protocols

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid for the GPR109A receptor.

-

Methodology:

-

Prepare cell membranes from a cell line stably overexpressing human GPR109A (e.g., HEK293 or CHO cells).

-

Incubate the membranes with a known concentration of a radiolabeled GPR109A antagonist (e.g., [³H]-Nicotinic acid) and increasing concentrations of the unlabeled test compound (6-(2,2-Dimethyl-propionylamino)-nicotinic acid).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

2. cAMP Accumulation Assay

-

Objective: To assess the functional activity of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid on GPR109A-mediated Gi signaling.

-

Methodology:

-

Seed GPR109A-expressing cells in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of the test compound.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Generate a dose-response curve and determine the EC50 value (concentration of test compound that produces 50% of the maximal response).

-

3. β-Arrestin Recruitment Assay

-

Objective: To determine if 6-(2,2-Dimethyl-propionylamino)-nicotinic acid induces β-arrestin recruitment to GPR109A.

-

Methodology:

-

Use a commercially available β-arrestin recruitment assay system (e.g., DiscoveRx PathHunter or BRET-based assays).

-

Co-transfect cells with GPR109A fused to a component of the reporter system and β-arrestin fused to the complementary component.

-

Treat the cells with increasing concentrations of the test compound.

-

Measure the reporter signal (e.g., chemiluminescence or BRET ratio) according to the manufacturer's protocol.

-

Generate a dose-response curve and determine the EC50 value.

-

4. Cytokine Release Assay

-

Objective: To evaluate the effect of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid on inflammatory cytokine production in immune cells.

-

Methodology:

-

Culture immune cells (e.g., primary human macrophages or a macrophage-like cell line like THP-1) that endogenously express GPR109A.

-

Pre-treat the cells with the test compound for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).

-

Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

5. Apoptosis Assay

-

Objective: To determine if 6-(2,2-Dimethyl-propionylamino)-nicotinic acid induces apoptosis in cancer cells expressing GPR109A.

-

Methodology:

-

Culture a GPR109A-positive cancer cell line (e.g., a colon or breast cancer cell line).

-

Treat the cells with increasing concentrations of the test compound for 24-48 hours.

-

Measure apoptosis using a commercially available assay, such as a Caspase-Glo 3/7 assay (which measures caspase activity) or an Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Quantitative Data Summary

| Assay | Parameter Measured | Expected Outcome for a GPR109A Agonist |

| Radioligand Binding | Ki (nM) | Low nanomolar to micromolar affinity |

| cAMP Accumulation | EC50 (nM) | Potent inhibition of forskolin-stimulated cAMP |

| β-Arrestin Recruitment | EC50 (nM) | Dose-dependent recruitment of β-arrestin |

| Cytokine Release | % Inhibition | Reduction in LPS-induced cytokine secretion |

| Apoptosis Assay | % Apoptotic Cells | Increase in the percentage of apoptotic cells |

Conclusion and Future Directions

This technical guide puts forth a well-grounded hypothesis for the mechanism of action of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, centering on its activity as a GPR109A agonist. The proposed experimental workflow provides a clear path for researchers to validate this hypothesis and to characterize the compound's pharmacological profile in detail.

Future research should focus on:

-

Determining the in vivo efficacy of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid in animal models of inflammation and cancer.

-

Investigating potential biased agonism at the GPR109A receptor, which could lead to the development of pathway-selective drugs with improved therapeutic indices.

-

Elucidating the full spectrum of its off-target activities to ensure a comprehensive understanding of its safety and selectivity profile.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this and other novel nicotinic acid derivatives.

References

-

Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

-

Thangaraju, M., Cresci, G. A., Liu, K., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]

-

The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2020). Metabolites, 10(11), 453. [Link]

-

Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. (2014). Augusta University Research Profiles. [Link]

-

Thangaraju, M., Ganapathy, V., & Singh, N. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4), 1166-1178. [Link]

-

The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. (2014). PubMed. [Link]

-

Janicot, M., et al. (2021). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 2(4), 100898. [Link]

-

G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2015). KU Leuven Limo. [Link]

-

Graff, E. C., & Fang, H. (2016). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 18(3), 13. [Link]

-

The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014). Cancer Research. [Link]

-

GPR109A activation and aging liver. (2020). Aging, 12(18), 17792-17794. [Link]

-

van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. [Link]

-

G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2015). ResearchGate. [Link]

- Structure–activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (2011). CoLab.

-

Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2020). Disease Models & Mechanisms, 13(11), dmm046461. [Link]

-

Structures of GPR109A agonists presented herein with compound designations... (2018). ResearchGate. [Link]

-

G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022). YouTube. [Link]

-

Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(6), 2846-2856. [Link]

-

Chemical structures of GPR109A agonists and related chemical agents. (2021). ResearchGate. [Link]

-

Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2023). Semantic Scholar. [Link]

-

GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy. (2022). Cell Communication and Signaling, 20(1), 10. [Link]

- Preparation of 6-methylnicotinic acid. (1961).

-

Nicotinic acid. (n.d.). Wikipedia. [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1221303. [Link]

-

Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(6), E623-E632. [Link]

-

Nicotinic acid. (n.d.). Chemsrc. [Link]

-

Patent Application Publication. (2024). Googleapis. [Link]

-

UNITED STATES PATENT OFFICE. (n.d.). Googleapis. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Molecules, 27(3), 701. [Link]

-

Nicotinamide. (n.d.). PubChem. [Link]

-

Nicotinic Acid. (n.d.). PubChem. [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]

- Synthesis of nicotinic compounds. (1946).

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) | CoLab [colab.ws]

- 8. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 10. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticipated Biological Activity of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Foreword for the Research Community

To our fellow researchers, scientists, and drug development professionals, this document serves as a specialized guide into the prospective biological activities of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. While direct experimental data on this specific molecule is not extensively published, its structural relation to nicotinic acid (Niacin, Vitamin B3) provides a strong foundation for predicting its mechanism of action. This guide synthesizes established knowledge of nicotinic acid pathways to propose a scientifically-grounded hypothesis for the biological relevance of its 2,2-dimethyl-propionylamino derivative, focusing on its potential role in oncology and cellular metabolism. Our objective is to provide a robust theoretical framework that can inspire and direct future experimental validation.

Introduction: Deconstructing 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

6-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid, a fundamental B vitamin.[1][2] The core structure, nicotinic acid, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[3][4][5] NAD+ is a critical player in a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling.[3][5][6] The addition of a 2,2-dimethyl-propionylamino (also known as a pivaloylamino) group to the nicotinic acid backbone is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy or specificity for certain biological targets.

This guide will explore the hypothesized biological activity of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, focusing on its likely involvement in NAD+ metabolism and the subsequent effects on Poly(ADP-ribose) polymerase (PARP) inhibition, a key mechanism in cancer therapy.

The Central Hypothesis: A Prodrug for NAD+ Modulation and PARP Inhibition

We postulate that 6-(2,2-Dimethyl-propionylamino)-nicotinic acid functions as a prodrug that, upon cellular uptake and metabolic processing, releases a nicotinic acid moiety. This, in turn, influences the intracellular NAD+ pool, thereby affecting NAD+-dependent enzymes, most notably PARP1. The bulky 2,2-dimethyl-propionylamino group may enhance cell permeability or alter metabolic stability compared to nicotinic acid alone.

The core of this hypothesis rests on the well-established role of nicotinic acid in NAD+ biosynthesis.[3][4] Cells utilize nicotinic acid to synthesize NAD+ through the Preiss-Handler pathway. Elevated NAD+ levels can, in some contexts, enhance the activity of NAD+-consuming enzymes. Conversely, the structural similarity of the nicotinamide-like portion of the molecule to nicotinamide itself, a known PARP inhibitor, suggests a potential for direct competitive inhibition of PARP enzymes.[7][8][9]

Signaling Pathway: Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which 6-(2,2-Dimethyl-propionylamino)-nicotinic acid may exert its biological effects.

Caption: A streamlined workflow for validating the biological activity of the compound.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected results from the proposed experiments, providing a framework for data interpretation.

| Assay | Cell Line (BRCA1 mutant) | Cell Line (Wild-Type) | Expected Outcome |

| Cell Viability (IC50) | 10 µM | > 100 µM | Selective toxicity in DNA repair-deficient cells. |

| Intracellular NAD+ | 150% increase | 140% increase | Confirms cellular uptake and conversion to a nicotinic acid-like moiety. |

| PARP Activity (IC50) | 5 µM | 5 µM | Demonstrates direct inhibition of the PARP enzyme. |

| γ-H2AX Foci | Significant increase | Moderate increase | Indicates accumulation of double-strand DNA breaks, more pronounced in mutant cells. |

| Apoptosis (% Annexin V+) | 60% | 15% | Correlates DNA damage with the induction of apoptosis. |

Conclusion and Future Directions

6-(2,2-Dimethyl-propionylamino)-nicotinic acid holds significant, albeit currently theoretical, promise as a modulator of NAD+ metabolism and a PARP inhibitor. Its nicotinic acid core provides a strong rationale for its involvement in these critical cellular pathways. The proposed experimental framework offers a clear path to validating this hypothesis and elucidating the precise mechanism of action.

Future research should focus on in vivo studies to assess the compound's efficacy and safety in animal models of cancer. Furthermore, structure-activity relationship (SAR) studies could be undertaken to optimize the chemical scaffold for improved potency and selectivity. The exploration of this and similar nicotinic acid derivatives could pave the way for a new class of targeted cancer therapeutics.

References

-

Wikipedia. Nicotinic acid. [Link]

-

Tedeschi, G., et al. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer? OncoImmunology, 6(11), e1351342. [Link]

-

Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 13-17. [Link]

-

PubChem. Nicotinic acid. [Link]

-

Roussos, E. T., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 10(3), 477. [Link]

-

Abdel-Magid, A. F. (2020). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Drug Design, Development and Therapy, 14, 2153–2167. [Link]

-

Kamal, A., et al. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), S20-S26. [Link]

- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.

-

Byers, L. A., et al. (2021). PARP Inhibitors in Small-Cell Lung Cancer: Rational Combinations to Improve Responses. Cancers, 13(16), 4078. [Link]

-

ResearchGate. PARP inhibition by nicotinamide. [Link]

-

Roussos, E. T., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 10(3), 477. [Link]

-

Frontiers in Bioengineering and Biotechnology. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

-

Google Patents. United States Patent (19). [Link]

- Google Patents.

-

ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

-

ResearchGate. Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

-

Google Patents. UNITED STATES PATENT OFFICE. [Link]

-

PubChem. Nicotinamide. [Link]

-

Chemsrc. Nicotinic acid | CAS#:59-67-6. [Link]

-

Nature. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. [Link]

-

Kuwait Scholars Publisher. Exploring the Therapeutic Potential of Vitamin B3 in Cancer. [Link]

-

D'Incalci, M., et al. (2020). PARP Inhibitors in Ovarian Cancer. Cancers, 12(2), 339. [Link]

-

van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Cancers, 14(20), 5029. [Link]

Sources

- 1. 6-(2,2-Dimethyl-propionylamino)-nicotinic acid [synhet.com]

- 2. 6-(2,2-DIMETHYL-PROPIONYLAMINO)-NICOTINIC ACID | 898561-66-5 [chemicalbook.com]

- 3. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 5. Nicotinic acid | CAS#:59-67-6 | Chemsrc [chemsrc.com]

- 6. Exploring the Therapeutic Potential of Vitamin B3 in Cancer | Kuwait Scholars Publisher [kspublisher.com]

- 7. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid

Introduction

6-(2,2-Dimethyl-propionylamino)-nicotinic acid, also known as 6-(pivaloylamino)pyridine-3-carboxylic acid, is a substituted pyridine derivative.[1][2] As with any novel compound intended for pharmaceutical or research applications, unambiguous confirmation of its chemical structure is a critical prerequisite for understanding its activity, ensuring purity, and meeting regulatory standards.[3] This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of this molecule, synthesizing data from multiple orthogonal analytical techniques. Our approach emphasizes not just the acquisition of data, but the logical framework through which these data streams are integrated to build a self-validating structural hypothesis.

The target molecule has a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol .[4][5][6] The structure combines a nicotinic acid core with an N-linked pivaloyl (tert-butyl carbonyl) group, presenting distinct features that are ideally suited for characterization by a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Strategic Workflow for Structure Determination

The definitive assignment of a molecular structure is rarely achieved with a single technique. It requires a synergistic approach where each method provides a unique piece of the puzzle. Our strategy begins with determining the molecular formula and initial fragmentation patterns, proceeds to map out the carbon-hydrogen framework and its connectivity, and culminates in the synthesis of all data to confirm the final structure.

Caption: Overall workflow for the structure elucidation of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid.

Part 1: Molecular Formula and Substructure Analysis by Mass Spectrometry

Causality & Expertise: Mass spectrometry (MS) is the foundational first step.[3][7] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Tandem MS (MS/MS) is then employed to induce fragmentation of the molecular ion, offering critical clues about the molecule's substructures by revealing the masses of stable fragments.[8][9] For this molecule, we anticipate characteristic cleavages around the amide bond and the loss of the bulky tert-butyl group.

Experimental Protocol: LC-HRMS (ESI-TOF)

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to aid in protonation for positive ion mode analysis.[10]

-

Chromatographic Separation (Optional but Recommended): Inject 5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both with 0.1% formic acid) to ensure the sample is pure and to separate it from any potential impurities.

-

Mass Spectrometer Setup (ESI-TOF):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Analyzer: Time-of-Flight (TOF).

-

Scan Range: 100-500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Fragmentor Voltage: 120 V (for initial MS1 scan).

-

-

Tandem MS (MS/MS) Acquisition:

-

Perform a data-dependent acquisition (DDA) or targeted MS/MS experiment.

-

Select the protonated molecular ion [M+H]⁺ as the precursor for Collision-Induced Dissociation (CID).

-

Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Expected Data & Interpretation

The primary goal is to confirm the molecular formula and identify key structural motifs.

| Ion Description | Expected Exact Mass [M+H]⁺ | Calculated Formula | Key Fragment Description | Fragment m/z |

| Protonated Molecular Ion | 223.1077 | C11H15N2O3⁺ | - | - |

| Loss of tert-butyl radical | 166.0502 | C7H8N2O3⁺ | Cleavage of C-C bond alpha to carbonyl. | |

| Loss of pivaloyl group | 139.0499 | C6H7N2O2⁺ | Cleavage of the amide C-N bond. | |

| Decarboxylation | 177.1180 | C10H15N2O⁺ | Loss of CO2 from the carboxylic acid. |

Table 1: Predicted HRMS and key MS/MS fragmentation data for the target compound.

The observation of the [M+H]⁺ ion at m/z 223.1077 would confirm the elemental composition of C11H14N2O3. The subsequent neutral loss of 57 Da (C4H9) is a classic indicator of a tert-butyl group, strongly suggesting the presence of the pivaloyl moiety.

Part 2: Assembly of the Molecular Framework by NMR Spectroscopy

Causality & Expertise: While MS provides the formula and fragments, Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise atomic connectivity.[11] It is the most powerful technique for the complete structure elucidation of small organic molecules in solution.[11] We will use a suite of 1D and 2D NMR experiments to build the molecule piece by piece. The choice of solvent, DMSO-d₆, is deliberate; its high polarity readily dissolves the carboxylic acid, and it allows for the observation of exchangeable protons (from the -NH and -COOH groups).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength.

-

Temperature: 298 K.

-

Locking & Shimming: Lock on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.[12]

-

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a 30° pulse, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds for 16-64 scans.[12]

-

¹³C NMR: Acquire with proton decoupling, a spectral width of ~220 ppm, and a relaxation delay of 2-5 seconds for 1024 or more scans.[12]

-

DEPT-135: Acquire to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled ¹H-¹H spin systems.[13][14]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify all direct one-bond ¹H-¹³C correlations.[15][16]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-4 bond) ¹H-¹³C correlations, which are crucial for connecting disparate parts of the molecule.[14][16]

-

Expected Data & Interpretation

The ¹H and ¹³C NMR spectra will provide the fundamental count of unique proton and carbon environments.

¹H NMR Predictions: The pyridine ring protons are significantly affected by the substituents. The electron-withdrawing carboxylic acid and the nitrogen atom will deshield nearby protons, shifting them downfield.[2][17]

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.8-9.0 | d | 1H | Pyridine ring, ortho to N and COOH |

| H-4 | ~8.1-8.3 | dd | 1H | Pyridine ring, between substituents |

| H-5 | ~7.8-8.0 | d | 1H | Pyridine ring, adjacent to amide |

| NH | ~10.0-10.5 | br s | 1H | Amide proton |

| COOH | ~13.0-13.5 | br s | 1H | Carboxylic acid proton |

| C(CH₃)₃ | ~1.2-1.3 | s | 9H | tert-Butyl protons |

Table 2: Predicted ¹H NMR data in DMSO-d₆.

¹³C NMR Predictions: The carbon chemical shifts are also highly dependent on the electronic environment.[2][12] Carbons attached to electronegative atoms (O, N) will be the most downfield.

| Carbon Label | Predicted Shift (δ, ppm) | DEPT-135 | Assignment |

| C=O (Amide) | ~175-178 | Absent | Pivaloyl carbonyl |

| C=O (Acid) | ~165-168 | Absent | Carboxylic acid carbonyl |

| C-6 | ~150-155 | Absent | Pyridine ring, amide-bearing |

| C-2 | ~148-152 | CH | Pyridine ring |

| C-4 | ~138-142 | CH | Pyridine ring |

| C-3 | ~122-126 | Absent | Pyridine ring, acid-bearing |

| C-5 | ~115-120 | CH | Pyridine ring |

| C(CH₃)₃ | ~38-42 | Absent | tert-Butyl quaternary C |

| C(CH₃)₃ | ~26-29 | CH₃ | tert-Butyl methyls |

Table 3: Predicted ¹³C NMR and DEPT-135 data in DMSO-d₆.

-

COSY: Will show a clear correlation between H-4 and H-5, and potentially a weaker ⁴J (meta) coupling between H-2 and H-4, confirming their positions on the pyridine ring.

-

HSQC: Will definitively link each proton signal (H-2, H-4, H-5, and the t-butyl protons) to its directly attached carbon signal from the ¹³C spectrum.

-

HMBC: This is the key experiment for final confirmation. It will bridge the isolated spin systems and confirm the substitution pattern.

Part 3: Data Synthesis and Final Structure Confirmation

The power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure. We use the long-range HMBC correlations to definitively link the substructures identified by MS and 1D NMR.

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Logical Confirmation Steps:

-

Pivaloyl Group to Ring: A strong correlation from the nine equivalent t-butyl protons (~1.2 ppm) to the amide carbonyl carbon (~176 ppm) confirms the pivaloyl group. A crucial correlation from the amide NH proton (~10.2 ppm) to this same carbonyl carbon, as well as to the C-6 carbon of the pyridine ring (~152 ppm), definitively links the pivaloyl group to the ring at position 6 via the nitrogen atom.

-

Carboxylic Acid to Ring: A clear correlation from the H-2 proton (~8.9 ppm) and the H-4 proton (~8.2 ppm) to the carboxylic acid carbonyl carbon (~166 ppm) would place the -COOH group at position 3. The absence of a proton at C-3 in the HSQC further supports this.

-

Pyridine Ring Substitution: The combined COSY and HMBC data will confirm the 3,6-disubstitution pattern. For example, the H-5 proton will show HMBC correlations to C-3 and C-4, while the H-4 proton will correlate to C-2, C-3, C-5, and C-6, locking in the entire ring structure.

Conclusion

The structural elucidation of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry validates the elemental composition and provides initial substructural evidence. A comprehensive suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and critically, HMBC, allows for the complete and unambiguous assembly of the molecular framework. The convergence of these orthogonal datasets provides a high degree of confidence in the final assigned structure, a process that is fundamental to modern chemical and pharmaceutical research.

References

-

Sinfoo Biotech. 6-(2,2-dimethyl-propionylamino)-nicotinic acid. Available at: [Link]

-

Zhao, Y., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. Available at: [Link]

-

Fiehn Lab. Structure Elucidation of Small Molecules. Available at: [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]

-

Amolecule. 6-(2,2-Dimethyl-propionylamino)-nicotinic acid - 95%. Available at: [Link]

-

Nguyen, T., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. Available at: [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

-

Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

-

Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]

-

M. Lowe (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

-

Pieniazek, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. Available at: [Link]

-

Katritzky, A., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Semantic Scholar. Available at: [Link]

-

Appleby, K., & Duckett, S. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. Available at: [Link]

-

ResearchGate. X-ray Diffraction Analysis of the Structure of 3-Nicotinehydroxamic Acid and Pyrazinecarbohydroxamic Acid Monohydrate. Available at: [Link]

-

Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Available at: [Link]

-

Morales-Perez, C. L., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. MDPI. Available at: [Link]

-

SpectraBase. Pyridine. Available at: [Link]

-

PubChem. Nicotinic Acid. Available at: [Link]

-

Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

-

Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]

-

University of Puget Sound. Full Interpretation of IR and NMR Spectra. Available at: [Link]

-

PubChem. N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide. Available at: [Link]

-

Kostiainen, R. (2012). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

- Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Organic Chemistry Tutor (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available at: [Link]

- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.

-

Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

-

ResearchGate. Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Available at: [Link]

- Google Patents. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.

-

ResearchGate. How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ?. Available at: [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link]

Sources

- 1. 6-(2,2-Dimethyl-propionylamino)-nicotinic acid [synhet.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. 6-(2,2-dimethyl-propionylamino)-nicotinic acid,(CAS# 898561-66-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 6-(2,2-DIMETHYL-PROPIONYLAMINO)-NICOTINIC ACID | 898561-66-5 [chemicalbook.com]

- 6. 6-(2,2-Dimethyl-propionylamino)-nicotinic acid AldrichCPR 898561-66-5 [sigmaaldrich.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. uab.edu [uab.edu]

- 11. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

6-(2,2-Dimethyl-propionylamino)-nicotinic acid molecular weight

An In-depth Technical Guide to 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutic agents. 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of the essential nutrient Vitamin B3 (nicotinic acid), represents a key building block in this endeavor.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, potential applications, and handling protocols, designed for researchers, scientists, and professionals in drug development. The molecule's structure combines the biologically significant nicotinic acid core with a bulky, lipophilic pivaloyl (2,2-dimethyl-propionyl) group, offering unique steric and electronic properties for synthetic exploration. Its utility lies primarily as a sophisticated intermediate, enabling the synthesis of complex molecules with tailored pharmacological profiles.[3]

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the fundamental properties of a chemical compound is the first step in any research workflow. This section outlines the key identifiers and physicochemical data for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid.

Structural Information

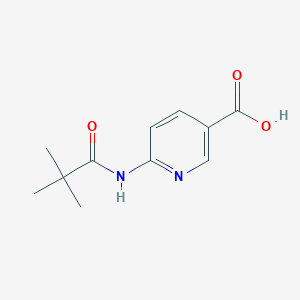

The structure features a pyridine ring substituted with a carboxylic acid at the 3-position and a pivalamide group at the 6-position.

Caption: 2D Structure of 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid.

Data Summary Table

The following table summarizes the essential quantitative and identifying information for this compound, compiled from various chemical suppliers and databases.[3][4][5][6]

| Property | Value | Source(s) |

| Molecular Weight | 222.24 g/mol | [4] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [4][5][6] |

| IUPAC Name | 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid | [3] |

| CAS Number | 898561-66-5 | [3][4][5] |

| Synonyms | 6-Pivalamidonicotinic acid, 6-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid | [7] |

| Physical Form | Solid | [8] |

| Purity | Typically available at ≥95% or >99% | [3][6][7] |

| SMILES String | CC(C)(C)C(=O)Nc1ccc(cn1)C(O)=O | [8] |

Synthesis and Characterization

Plausible Synthetic Pathway

While multiple synthetic routes may exist, a common and logical approach for the synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid involves the acylation of 6-aminonicotinic acid. This standard amide bond formation is a fundamental reaction in medicinal chemistry. The process begins with the activation of pivalic acid (2,2-dimethylpropanoic acid), typically by converting it to a more reactive species like pivaloyl chloride. This activated acyl donor is then reacted with 6-aminonicotinic acid under basic conditions to yield the final product.

Caption: General workflow for the synthesis of the title compound.

Structural Elucidation and Quality Control

Post-synthesis, confirming the identity and purity of the compound is critical. A suite of analytical techniques is typically employed for this purpose.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively. The spectra should be consistent with the expected shifts and coupling patterns for the nicotinic acid backbone and the pivaloyl group.

-

Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) or Gas Chromatography-Mass Spectrometry (GCMS) are used to confirm the molecular weight of the compound.[3] The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 222.24 g/mol .

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of the final product. By using a suitable column and mobile phase, a chromatogram is generated where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Applications in Research and Drug Development

The true value of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid lies in its role as a versatile intermediate. The nicotinic acid (niacin) core is a well-established pharmacophore with diverse biological activities, including lipid-lowering, anti-inflammatory, and neuroprotective effects.[1][9][10][11] Derivatives of nicotinic acid are actively explored for a wide range of therapeutic targets.[10]

The introduction of the pivaloyl group serves several strategic purposes in drug design:

-

Increased Lipophilicity : The bulky tert-butyl group enhances the molecule's lipid solubility, which can improve its ability to cross cell membranes and potentially the blood-brain barrier.

-

Steric Shielding : The pivaloyl group can provide steric hindrance, which may protect the amide bond from enzymatic degradation, thereby improving the metabolic stability and pharmacokinetic profile of subsequent drug candidates.

-

Modulation of Receptor Binding : The size and shape of the substituent can influence how a final molecule fits into the binding pocket of a target protein, allowing for the fine-tuning of potency and selectivity.

Caption: Role as an intermediate in developing new therapeutic agents.

Safety, Handling, and Storage

Hazard Identification

While a specific, comprehensive safety data sheet (SDS) for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid is not widely available, its classification under GHS symbol GHS07 suggests it should be treated as an irritant.[3] Furthermore, the SDS for its parent compound, nicotinic acid, consistently identifies it as causing serious eye irritation (H319).[12][13] Therefore, prudent laboratory practices are essential.

-

Hazard Statements (Inferred from Parent Compound) :

-

Precautionary Statements :

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.[13][14]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[13]

-

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Always wear a laboratory coat, chemical-resistant gloves, and safety glasses or goggles when handling the solid or its solutions.

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]

Experimental Protocol: Purity Determination by HPLC

This protocol provides a standardized method for assessing the purity of a synthesized or purchased batch of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid.

Workflow Diagram

Caption: Step-by-step workflow for HPLC purity analysis.

Step-by-Step Methodology

-

Materials and Reagents :

-

6-(2,2-Dimethyl-propionylamino)-nicotinic acid sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or Formic acid

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

-

-

Solution Preparation :

-

Mobile Phase A : 0.1% TFA (or formic acid) in water.

-

Mobile Phase B : 0.1% TFA (or formic acid) in acetonitrile.

-

Sample Diluent : 50:50 Water:Acetonitrile.

-

Sample Solution : Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the sample diluent to create a 1 mg/mL stock solution.

-

-

HPLC Conditions :

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 25 °C

-

Detection Wavelength : 254 nm (or other appropriate wavelength determined by UV scan)

-

Injection Volume : 5 µL

-

Gradient Program :

Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

-

Procedure :

-

Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

-

Inject a blank (sample diluent) to ensure the system is clean.

-

Inject the prepared sample solution.

-

Run the gradient method and acquire the data for 30 minutes.

-

-

Data Analysis :

-

Integrate all peaks in the resulting chromatogram with an area greater than 0.05% of the total area.

-

Calculate the purity by dividing the area of the main product peak by the total area of all integrated peaks and multiplying by 100.

-

Conclusion

6-(2,2-Dimethyl-propionylamino)-nicotinic acid is a valuable and strategically designed chemical intermediate for researchers in medicinal chemistry and drug development. Its unique combination of a bioactive nicotinic acid core and a sterically influential pivaloyl group provides a robust platform for synthesizing novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. Understanding its synthesis, analytical characterization, and safe handling is fundamental to leveraging its full potential in the pursuit of next-generation therapeutics. This guide serves as a foundational resource to support such scientific endeavors.

References

-

Sinfoo Biotech. 6-(2,2-dimethyl-propionylamino)-nicotinic acid. [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

PubChem. Nicotinic Acid | C6H5NO2 | CID 938. [Link]

-

Chemsrc. Nicotinic acid | CAS#:59-67-6. [Link]

-

National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

-

ResearchGate. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Link]

-

Patsnap. Synthesis method of 6-methyl nicotine. [Link]

-

PubChem. Nicotinamide | C6H6N2O | CID 936. [Link]

-

Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid. [Link]

-

PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

-

Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

Sources

- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. 6-(2,2-Dimethyl-propionylamino)-nicotinic acid [synhet.com]

- 4. 6-(2,2-DIMETHYL-PROPIONYLAMINO)-NICOTINIC ACID | 898561-66-5 [chemicalbook.com]

- 5. 6-(2,2-dimethyl-propionylamino)-nicotinic acid,(CAS# 898561-66-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. 6-(2,2-Dimethyl-propionylamino)-nicotinic acid [cymitquimica.com]

- 7. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 8. 6-(2,2-Dimethyl-propionylamino)-nicotinic acid AldrichCPR 898561-66-5 [sigmaaldrich.com]

- 9. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. chemos.de [chemos.de]

A Comprehensive Technical Guide to the Solubility Characterization of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a detailed technical framework for the comprehensive solubility characterization of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS No. 898561-66-5), a nicotinic acid derivative.[3][4] While specific experimental solubility data for this compound is not extensively published, this document serves as a procedural and interpretive whitepaper for researchers. It outlines the foundational principles of solubility, details robust experimental protocols for its determination, and discusses the critical influencing factors. By following the methodologies presented, researchers can generate reliable and reproducible solubility data essential for advancing drug development programs.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount parameter.[1][5] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1] Insufficient solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations and potentially leading to the failure of an otherwise potent drug candidate.[1][6]

6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of nicotinic acid (Vitamin B3)[7][8], presents a molecular structure with both hydrophobic (2,2-dimethyl-propionyl group) and hydrophilic (nicotinic acid moiety) characteristics. This amphiphilic nature suggests that its solubility will be influenced by a variety of factors, necessitating a thorough investigation. This guide provides the scientific rationale and detailed protocols for such an investigation.

Physicochemical Properties of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

A foundational understanding of the molecule's intrinsic properties is essential for interpreting solubility data.

| Property | Value/Information | Source |

| IUPAC Name | 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid | [3] |

| CAS Number | 898561-66-5 | [3][4] |

| Molecular Formula | C11H14N2O3 | [4] |

| Molecular Weight | 222.24 g/mol | [4] |

The presence of a carboxylic acid group on the pyridine ring suggests that the solubility of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid will be highly dependent on pH.[9][10] The pKa of the molecule will govern the ionization state at different physiological pH values, which in turn will significantly impact its solubility.

Theoretical Framework: Factors Governing Solubility

The solubility of a crystalline solid in a liquid is a thermodynamic equilibrium process. Several key factors influence this equilibrium for a pharmaceutical compound like 6-(2,2-Dimethyl-propionylamino)-nicotinic acid:

-

pH and pKa: For ionizable compounds, solubility is a function of pH.[6] The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to un-ionized species at a given pH, with the ionized form generally exhibiting higher aqueous solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[9][11] However, for some compounds, the process can be exothermic.[11]

-

Solid-State Properties (Polymorphism): The crystalline form of an API can have a profound impact on its solubility.[12][13] Amorphous forms are typically more soluble than their crystalline counterparts due to the lack of a crystal lattice energy barrier.[12] Different crystalline polymorphs of the same compound can also exhibit different solubilities.[13]

-

Particle Size: Decreasing the particle size of a drug substance increases its surface area-to-volume ratio, which can lead to an increase in the dissolution rate.[9][14]

Experimental Determination of Solubility: Protocols and Methodologies

A multi-faceted approach is recommended to build a comprehensive solubility profile for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid.

Solid-State Characterization

Prior to solubility determination, it is crucial to characterize the solid form of the API to ensure consistency across experiments.[12][13]

Protocol: Basic Solid-State Characterization

-

X-Ray Powder Diffraction (XRPD): To determine the crystallinity of the sample. An amorphous solid will show a broad halo, while a crystalline solid will exhibit sharp peaks.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.[15][16]

-

Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.[15]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given set of conditions and is the gold standard for solubility measurement.[17][18] The shake-flask method is the most common approach.[6][19]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid solid to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[20]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17][18]

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21][22] A calibration curve with known concentrations of the compound must be prepared.[22]